5-Fluoro-2-(furan-2-YL)benzoic acid
Overview
Description
5-Fluoro-2-(furan-2-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids substituted with a fluorine atom and a furan ring. This compound is of interest due to its unique structural features, which combine the properties of both fluorinated aromatic systems and heterocyclic furans. These characteristics make it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(furan-2-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, 5-bromo-2-furoic acid is reacted with a fluorinated boronic acid derivative in the presence of a palladium catalyst and a base . The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(furan-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: 5-Fluoro-2-(furan-2-yl)benzyl alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-(furan-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(furan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, such as enzymes and receptors. This can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects. The furan ring also contributes to the compound’s reactivity and binding affinity, making it a versatile molecule for various applications .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-formylbenzoic acid: Similar structure but with a formyl group instead of a furan ring.
5-Fluoro-2-hydroxybenzoic acid: Contains a hydroxyl group instead of a furan ring.
2-Fluorobenzoic acid: Lacks the furan ring but retains the fluorine substitution on the benzoic acid core.
Uniqueness
5-Fluoro-2-(furan-2-yl)benzoic acid is unique due to the presence of both a fluorine atom and a furan ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. The furan ring enhances the compound’s reactivity and potential for forming diverse derivatives, while the fluorine atom contributes to its stability and binding affinity with biological targets .
Properties
IUPAC Name |
5-fluoro-2-(furan-2-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO3/c12-7-3-4-8(9(6-7)11(13)14)10-2-1-5-15-10/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQMMGZONASCIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688508 | |
Record name | 5-Fluoro-2-(furan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40688508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261952-42-4 | |
Record name | 5-Fluoro-2-(furan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40688508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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